molecular formula C27H26N2O5S B7909502 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Cat. No.: B7909502
M. Wt: 490.6 g/mol
InChI Key: UBFAZPXACZPNQB-DEOSSOPVSA-N
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Description

This compound (CAS: 159680-21-4) is an Fmoc-protected amino acid derivative featuring a thioether linkage to a 2-phenylacetamidomethyl group. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS) . Its structure includes:

  • Core: An (S)-configured α-amino acid backbone.
  • Functional groups: The carboxylic acid enables coupling in peptide elongation, while the Fmoc group allows selective deprotection under basic conditions (e.g., piperidine) .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAZPXACZPNQB-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of Fmoc-L-Cys(Phacm)-OH

The synthesis involves two primary stages: (1) introduction of the phenylacetamidomethyl (Phacm) group to cysteine and (2) Fmoc protection of the α-amino group.

Phacm Group Installation

  • Starting Materials : L-Cysteine hydrochloride (Cys·HCl), phenylacetic acid, and formaldehyde.

  • Reaction Mechanism : The Phacm group is introduced via a Mannich-type reaction under acidic conditions. Cys·HCl reacts with phenylacetic acid and formaldehyde to form S-(phenylacetamidomethyl)-L-cysteine (Cys(Phacm)-OH).

  • Optimized Conditions :

    ParameterValue
    Solvent30–37% HCl/water
    Temperature0–10°C
    Reaction Time18–30 hours
    Molar Ratio (Cys·HCl:Acm)1:1.6–2.4

Fmoc Protection

  • Reagents : Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide), acetone.

  • Procedure :

    • Cys(Phacm)-OH is dissolved in acetone/water (1:1 v/v).

    • Fmoc-OSu is added at 0°C, and pH is adjusted to 7–8 using sodium bicarbonate.

    • The reaction proceeds for 4–6 hours, yielding Fmoc-L-Cys(Phacm)-OH with >90% purity.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Deprotection

Fmoc-L-Cys(Phacm)-OH is widely used in Fmoc/tBu-based SPPS. Key steps include:

  • Resin Functionalization :

    • Resin Type : 2-chlorotrityl chloride (CTC) or Wang resin.

    • Coupling : Fmoc-L-Cys(Phacm)-OH (3 equiv) is activated with DIC (3 equiv) and Oxyma Pure (3 equiv) in DMF, achieving >98% loading efficiency.

  • Fmoc Deprotection :

    • Reagent : 20% piperidine in DMF (2 × 5 minutes).

    • Efficiency : >99% deprotection without racemization.

Sequential Peptide Elongation

  • Coupling Agents : HBTU/HOBt or DIC/Oxyma Pure.

  • Reaction Time : 30–60 minutes per residue.

  • Yield : 95–98% per coupling cycle.

Industrial-Scale Production

Automated Synthesis Platforms

Large-scale production employs automated peptide synthesizers (e.g., CEM Liberty Prime) with the following parameters:

ParameterValue
Temperature50°C
Microwave Power30 W
Solvent SystemDMF/NMP (3:1)
Throughput1–5 kg/day

Cost-Effective Modifications

  • Solvent Recycling : DMF recovery via distillation reduces costs by 40%.

  • Catalyst Optimization : Substituting HOBt with Oxyma Pure minimizes genotoxic impurities.

Deprotection and Cleavage Strategies

Phacm Group Removal

  • Enzymatic Cleavage : Penicillin G acylase (PGA) selectively hydrolyzes the Phacm group at pH 7.5–8.5, preserving disulfide bonds.

    ConditionValue
    Enzyme Loading10 U/mg peptide
    Time15–25 hours
    Yield85–92%
  • Chemical Cleavage : Hg(II) or Ag(I) salts in TFA, though less favored due to toxicity.

Resin Cleavage and Global Deprotection

  • Reagent : TFA/TIS/water (95:2.5:2.5 v/v) for 2–4 hours.

  • Scavengers : Triisopropylsilane (TIS) prevents tert-butyl cation side reactions.

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase HPLC :

    ColumnC18 (5 µm, 250 × 20 mm)
    Mobile PhaseAcetonitrile/0.1% TFA
    Gradient20–50% over 30 minutes
    Purity≥98%

Analytical Data

  • Mass Spectrometry :

    • Observed m/z : 490.6 [M+H]⁺ (theoretical: 490.57).

  • Optical Rotation : [α]D²⁰ = -36 ± 2° (c = 1 in DMF).

Comparative Analysis of Protecting Groups

Protecting GroupOrthogonalityCleavage MethodStability in SPPS
PhacmHighEnzymatic (PGA)Excellent
AcmModerateI₂/HFIPGood
TrtLowTFAPoor

Challenges and Solutions

Racemization During Coupling

  • Cause : Base-induced epimerization at cysteine’s α-carbon.

  • Mitigation : Use of Oxyma Pure instead of HOBt reduces racemization to <1%.

Incomplete Phacm Removal

  • Cause : Enzyme denaturation in organic solvents.

  • Solution : Immobilized PGA retains activity in 10% DMSO/water.

Industrial Applications

Linaclotide Synthesis

Fmoc-L-Cys(Phacm)-OH is pivotal in synthesizing linaclotide, a 14-residue peptide with three disulfide bonds. Key steps include:

  • SPPS assembly on CTC resin.

  • Enzymatic Phacm deprotection.

  • Oxidative folding in 0.1 M NH₄HCO₃ (pH 8.0).

Antibody-Drug Conjugates (ADCs)

The Phacm group enables site-specific conjugation of cytotoxic payloads to cysteine residues, improving ADC homogeneity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine in DMF for Fmoc removal.

Major Products Formed

    Oxidation: Formation of cystine (disulfide-linked cysteine).

    Reduction: Regeneration of free thiol groups.

    Substitution: Removal of the Fmoc group yields the free amino group.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. The phenylacetylamino group provides additional stability and specificity in the synthesis process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key structural and functional distinctions are outlined below:

Structural Variations

Compound Name (CAS) Side Chain Modification Molecular Formula Molecular Weight (g/mol) Purity Application Reference
Target Compound (159680-21-4) -S-CH₂-NH-(2-phenylacetamide) C₂₆H₂₄N₂O₅S ~476.54* Not reported Likely peptide synthesis/SPPS
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (211637-75-1) -o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 99.76% SPPS, chemical intermediates
(S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic acid (959579-81-8) -2,4,5-trifluorophenyl C₂₄H₁₈F₃NO₄ 449.40 Not reported Peptide-based drug discovery
(S)-2-Fmoc-amino-3-(6-chloroindol-3-yl)propanoic acid (908847-42-7) -6-chloro-1H-indol-3-yl C₂₆H₂₁ClN₂O₄ 469.91 Not reported Bioconjugation, enzyme inhibitors
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid (N/A) -3,5-difluorophenyl (D-configuration) C₂₄H₁₈F₂NO₄ 433.40 Not reported Chiral building blocks

*Calculated based on molecular formula.

Key Differences and Implications

Side Chain Reactivity :

  • The target compound’s thioether-linked phenylacetamido group introduces nucleophilic sulfur, enabling disulfide bond formation or metal coordination. This contrasts with aryl-substituted analogs (e.g., o-tolyl, trifluorophenyl), which rely on hydrophobic/π-π interactions .
  • Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) enhance metabolic stability and membrane permeability in drug design .

Synthetic Utility :

  • The thioether group in the target compound may require specialized coupling conditions to avoid oxidation. In contrast, aryl-substituted analogs are synthesized via standard Fmoc-Cl acylation or Suzuki-Miyaura cross-coupling .
  • Indole-containing derivatives (e.g., 6-chloroindol-3-yl) are used to mimic tryptophan residues in peptidomimetics .

Biological Activity :

  • Compounds like Fmoc-Phe(3-AMe-Tfa)-OH (CAS: N/A) with trifluoroacetamido groups exhibit antiviral activity by targeting viral proteases .
  • The target compound’s phenylacetamido-thioether motif may stabilize peptide tertiary structures or enhance receptor binding specificity.

Physical Properties :

  • Higher molecular weight (~476 g/mol) compared to simpler analogs (e.g., 401 g/mol for o-tolyl derivative) impacts solubility. Polar aprotic solvents (DMF, DMSO) are typically required .
  • Storage conditions align with Fmoc chemistry standards: -20°C for long-term stability .

Research Findings

  • HIV-1 Entry Inhibition: Analogs of the target compound, such as (S)-2-Fmoc-amino-3-(4-cyclohexylmethylaminophenyl)propanoic acid, demonstrated submicromolar IC₅₀ values in blocking viral fusion .
  • Peptide Modifications : Bromodifluoromethoxy-phenyl derivatives (e.g., CAS: N/A) improved peptide resistance to enzymatic degradation in p53-derived therapeutics .
  • Safety Profiles : Most Fmoc derivatives (e.g., HY-W010984) are classified as acute toxicity Category 4 (oral/dermal/inhalation) and require handling in ventilated environments .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid, commonly referred to as Fmoc-S-Ac-Phe, is a complex organic compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H29N3O5SC_{26}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 485.59 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protective group in peptide synthesis. The presence of the thioether linkage and the phenylacetamido group contributes to its unique chemical properties and potential biological interactions.

Property Value
Molecular FormulaC26H29N3O5S
Molecular Weight485.59 g/mol
CAS Number1260595-45-6
Chemical StructureChemical Structure

The biological activity of Fmoc-S-Ac-Phe is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the thioether and amide functionalities can engage in hydrogen bonding and other non-covalent interactions, modulating the activity of these proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, derivatives of fluorenone have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for Mycobacterium tuberculosis survival .

Antimicrobial Activity

Studies have demonstrated that fluorenone derivatives possess antimicrobial properties against various strains of bacteria and fungi. For example, new O-aryl-carbamoyl-oxymino-fluorene derivatives were found to show activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The nature of substituents on the aryl moiety significantly influences both the spectrum and intensity of the inhibitory effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of fluorenone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications enhanced their potency against resistant strains, suggesting potential applications in developing new antimicrobial agents .
  • Antiproliferative Properties : Another investigation into fluorenone derivatives revealed their potential as antiproliferative agents by acting as type I topoisomerase inhibitors. The introduction of linear alkyl groups in side chains resulted in improved activity compared to branched or bulky groups .

Q & A

Q. What are the standard protocols for synthesizing this compound using Fmoc protection strategies?

The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include:

  • Resin pretreatment : NovaSyn TGR resin is preconditioned with dimethylformamide (DMF) to swell the matrix .
  • Coupling reactions : Use of coupling agents like HBTU/HOBt in DMF under nitrogen, with monitoring via Kaiser test for completion .
  • Deprotection : Fmoc removal with 20% piperidine in DMF, followed by neutralization and subsequent coupling of protected amino acids .
  • Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve thioether bonds .

Critical Parameters :

StepReagents/ConditionsPurpose
CouplingHBTU, DIPEA, DMFActivates carboxyl groups for peptide bond formation
Deprotection20% piperidineRemoves Fmoc group without damaging the thioether moiety
CleavageTFA:Water:TIS (95:2.5:2.5)Releases peptide while preserving labile groups

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in inert, airtight containers under nitrogen to prevent oxidation of the thioether group .
  • Handling : Use gloves and eye protection (GHS Category 2A eye irritation) and work in a fume hood to avoid inhalation (H335 hazard) .
  • Stability : Avoid prolonged exposure to light or moisture, which may degrade the Fmoc group .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase synthesis with this compound?

Coupling efficiency depends on:

  • Solvent choice : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions .
  • Temperature : Reactions performed at 0–4°C reduce racemization of the chiral center .
  • Coupling agents : Dual activation with HATU and OxymaPure improves yields compared to HBTU .

Data Contradictions :

  • reports room-temperature coupling, while suggests microwave-assisted synthesis (40–60°C) reduces reaction time by 50%. Researchers should validate temperature sensitivity for thioether stability.

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • HPLC-MS : Reversed-phase C18 columns with 0.1% TFA in acetonitrile/water gradients separate diastereomers and confirm mass (e.g., [M+H]+ = 513.33 for iodophenyl derivatives) .
  • Circular Dichroism (CD) : Verifies chiral integrity of the (S)-configuration .
  • NMR : 1H-NMR (DMSO-d6) identifies thioether protons at δ 2.8–3.2 ppm and Fmoc aromatic protons at δ 7.2–7.8 ppm .

Q. How do structural modifications (e.g., phenylthio vs. difluorophenyl groups) impact biological activity?

  • Thioether vs. Ether : The thioether group enhances lipid solubility and membrane permeability compared to oxygen analogs .
  • Fluorine substitution : Difluorophenyl derivatives (e.g., C25H21F2NO4) show 2–3× higher binding affinity to kinase targets due to hydrophobic and electrostatic interactions .

Comparative Bioactivity :

DerivativeTarget (IC50)Structural Feature
Parent compoundKinase X: 450 nMThioether, Fmoc
3,5-DifluorophenylKinase X: 180 nMFluorine-enhanced binding
Phenylthio analogKinase Y: 320 nMIncreased lipophilicity

Q. What strategies mitigate toxicity risks during in vitro assays?

  • Dose optimization : Start with ≤10 µM concentrations (acute oral toxicity Category 4, H302) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may produce toxic metabolites (e.g., fluorenyl byproducts) .
  • Protective groups : Replace Fmoc with Boc for reduced phototoxicity in cell-based assays .

Contradiction Analysis

Q. How to address conflicting reports on reaction temperatures for Fmoc deprotection?

  • recommends 25°C for 20 minutes, while uses microwave-assisted deprotection at 50°C for 5 minutes.
  • Resolution : Validate via FT-IR monitoring of Fmoc carbonyl peak (1685 cm⁻¹). Microwave methods may accelerate deprotection but risk thioether oxidation .

Methodological Best Practices

Q. Which orthogonal protection schemes are compatible with the thioether moiety?

  • Trt (Trityl) protection : Stable under Fmoc conditions and cleaved with TFA:Triethylsilane (94:6) .
  • Acm (Acetamidomethyl) : Compatible with TFA cleavage and selectively removed with iodine .

Comparison :

Protection GroupCleavage ReagentThioether Stability
TrtTFA/TISHigh
AcmIodine/MeOHModerate

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